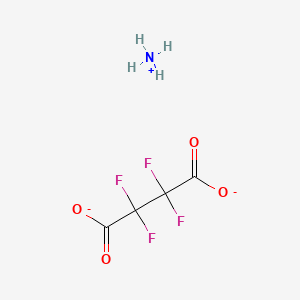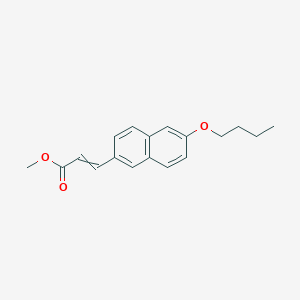
Ammonium tetrafluorobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetrafluorobutanedioate is an inorganic compound composed of the ammonium cation and the tetrafluorobutanedioate anion. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a white crystalline solid that is highly soluble in water and exhibits interesting reactivity due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium tetrafluorobutanedioate can be synthesized through the reaction of ammonium fluoride with butanedioic acid (succinic acid) in the presence of a fluorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
NH4F+C4H6O4→NH4C4H2F4O4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out in a controlled environment to optimize yield and purity. The product is then purified through recrystallization and filtration processes to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium tetrafluorobutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: It can be reduced to produce less fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Ammonium tetrafluorobutanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a fluorinating agent in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which ammonium tetrafluorobutanedioate exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. The pathways involved in its mechanism of action include:
Hydrogen Bonding: The compound can participate in hydrogen bonding, affecting the structure and function of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium tetrafluoroborate: Similar in structure but contains a borate anion instead of butanedioate.
Ammonium hexafluorophosphate: Contains a hexafluorophosphate anion, used in different applications.
Ammonium tetrafluorosuccinate: Another fluorinated compound with a similar structure.
Uniqueness
Ammonium tetrafluorobutanedioate is unique due to the presence of the butanedioate anion, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C4H4F4NO4- |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
azanium;2,2,3,3-tetrafluorobutanedioate |
InChI |
InChI=1S/C4H2F4O4.H3N/c5-3(6,1(9)10)4(7,8)2(11)12;/h(H,9,10)(H,11,12);1H3/p-1 |
InChI-Schlüssel |
OTUVGUYXNBLWKC-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)



![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)


